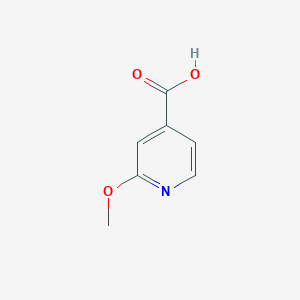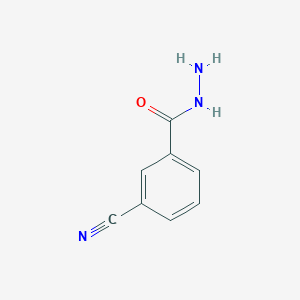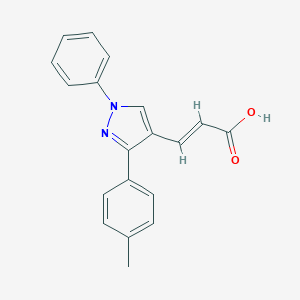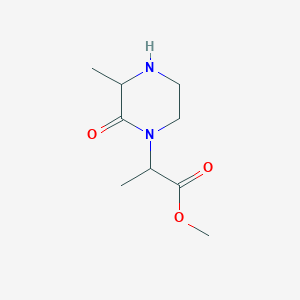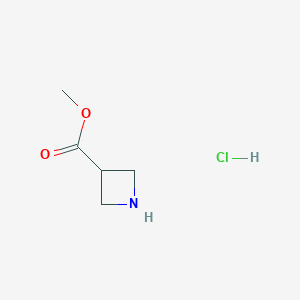
Methyl azetidine-3-carboxylate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including those related to methyl azetidine-3-carboxylate hydrochloride, often involves complex organic reactions. A notable method for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids showcases the versatility of azetidine derivatives in organic synthesis (Sajjadi & Lubell, 2008). Another approach reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, highlighting the diversity in azetidine synthesis pathways (Soriano, Podraza, & Cromwell, 1980).
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including methyl azetidine-3-carboxylate hydrochloride, plays a crucial role in their reactivity and physical properties. Studies focusing on the synthesis and structural analysis of azetidine compounds provide valuable insights into the conformational and electronic characteristics of these molecules. For instance, the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the importance of molecular structure in determining their potential for biological and foldameric applications (Žukauskaitė et al., 2011).
Chemical Reactions and Properties
Azetidine derivatives participate in a variety of chemical reactions, exhibiting a wide range of properties that make them useful in synthetic organic chemistry. For example, the synthesis of 3,3-dichloroazetidines introduces a new class of azetidines with unique reactivity patterns, expanding the toolbox of organic synthesis (Aelterman, De Kimpe*, & Declercq, 1998).
Applications De Recherche Scientifique
“Methyl azetidine-3-carboxylate hydrochloride” is a type of heterocyclic building block . Heterocyclic compounds are widely used in organic synthesis and medicinal chemistry . The reactivity of these compounds is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related compounds, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
-
Drug Discovery : Azetidines are found in several bioactive molecules and natural products, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) . They are also used in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs .
-
Polymer Synthesis : Azetidines have been used in polymer synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in this field .
-
Chiral Templates : Azetidines have been used as chiral templates . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .
-
[2+2] Cycloaddition Reactions : One of the most important developments in recent years is the invention of new [2+2] cycloaddition reactions for azetidine synthesis .
-
Applications of Metalated Azetidines : Metalated azetidines have found applications in various fields .
-
Practical C(sp3)–H Functionalization : Azetidines have been used for practical C(sp3)–H functionalization .
-
Drug Discovery : Azetidines are found in several bioactive molecules and natural products, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) . They are also used in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs .
-
Polymer Synthesis : Azetidines have been used in polymer synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in this field .
-
Chiral Templates : Azetidines have been used as chiral templates . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .
-
[2+2] Cycloaddition Reactions : One of the most important developments in recent years is the invention of new [2+2] cycloaddition reactions for azetidine synthesis .
-
Applications of Metalated Azetidines : Metalated azetidines have found applications in various fields .
-
Practical C(sp3)–H Functionalization : Azetidines have been used for practical C(sp3)–H functionalization .
Propriétés
IUPAC Name |
methyl azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWTLBPYROHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610756 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azetidine-3-carboxylate hydrochloride | |
CAS RN |
100202-39-9 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl azetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

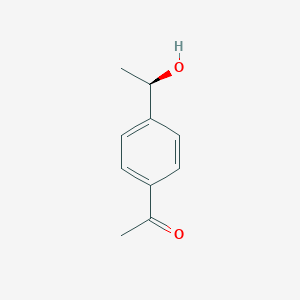
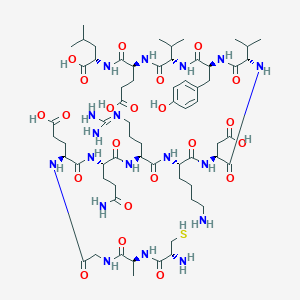

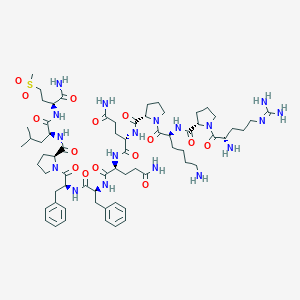

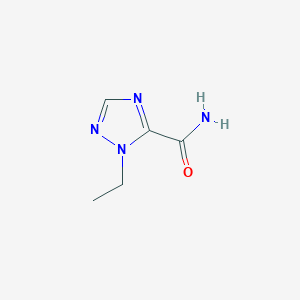
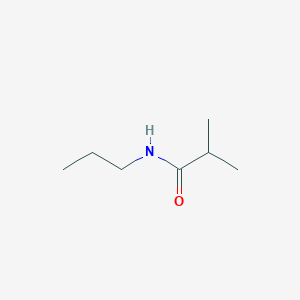
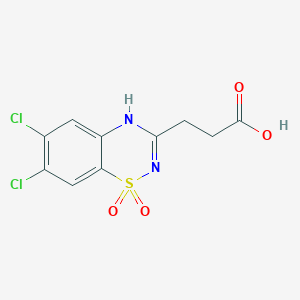

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
